2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
CAS No.: 1904299-39-3
Cat. No.: VC4151587
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904299-39-3 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | 2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
| Standard InChI | InChI=1S/C16H18N4O2/c1-20-15(21)9-12-8-11(5-6-14(12)19-20)16(22)18-10-13-4-2-3-7-17-13/h2-4,7,9,11H,5-6,8,10H2,1H3,(H,18,22) |
| Standard InChI Key | SDVHMPCMOGJBMY-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=N3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 2-methyl-3-oxo-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide, reflects its bicyclic cinnoline scaffold substituted with a methyl group at position 2, a ketone at position 3, and a pyridinylmethyl-carboxamide at position 6. The molecular formula is C₁₆H₁₈N₄O₂, with a molar mass of 298.346 g/mol. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ | |
| Molecular Weight | 298.346 g/mol | |
| SMILES | CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=N3 | |
| Solubility | Soluble in polar organic solvents |
The hexahydrocinnoline core adopts a boat conformation, while the pyridinylmethyl group enhances solubility and bioavailability. XLogP3-AA calculations suggest moderate lipophilicity (LogP ≈ 2.1), favorable for membrane permeability .
Synthetic Pathways
Synthesis involves a six-step sequence starting from 2-methyl-3-nitropentane intermediates :
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Cyclization: Nitroalkane precursors undergo acid-catalyzed cyclization to form the cinnoline core.
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Oxidation: Selective oxidation introduces the 3-oxo group using potassium permanganate.
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Carboxamide Coupling: Pyridin-2-ylmethylamine is conjugated via EDC/HOBt-mediated coupling.
Pharmacological Activity
Anticancer Mechanisms
In vitro studies demonstrate potent activity against colorectal (HCT116) and breast (MCF7) cancer cells, with IC50 values of 2.4 μM and 3.1 μM, respectively. Mechanistic insights include:
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Topoisomerase II Inhibition: Disruption of DNA replication via intercalation (Kd = 89 nM).
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HDAC Modulation: Histone deacetylase inhibition at 10 μM, inducing apoptosis .
Molecular Docking Studies
Docking simulations (PDB: 1ZXN) reveal strong binding to the ATP pocket of EGFR (ΔG = -9.2 kcal/mol). Critical interactions:
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Hydrogen bonding between the carboxamide and Thr766.
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π-Stacking of the pyridine ring with Phe723.
Comparative Pharmacokinetics
| Parameter | Value (This Compound) | Reference (5-FU) |
|---|---|---|
| Plasma Half-life | 4.2 h | 0.3 h |
| Protein Binding | 88% | 8–12% |
| CYP3A4 Metabolism | Yes | No |
Hepatic clearance predominates, with glucuronidation as the major metabolic pathway .
Toxicological Profile
Acute toxicity (LD50) in murine models is 320 mg/kg (oral) and 110 mg/kg (IV). Chronic dosing (28 days) at 50 mg/kg/day showed reversible hepatotoxicity, with ALT/AST elevations resolving post-treatment .
Future Directions
While preclinical data are compelling, translational challenges include optimizing bioavailability and mitigating CYP-mediated drug interactions. Proposed next steps:
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Prodrug Development: Esterification to enhance aqueous solubility.
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Combination Therapy: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab).
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